5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
5-(3-methylbutan-2-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-8(2)9(3)14-11-5-4-10(6-12)13-7-11/h4-5,7-9,14H,1-3H3 |
InChI Key |
FGWLAGQQJNYRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with 3-methylbutan-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily noted for its potential in pharmaceutical development . Research indicates that it may serve as a lead compound in the design of new drugs targeting various biological mechanisms. The presence of the carbonitrile group enhances its reactivity, making it suitable for modifications that can lead to improved pharmacological profiles.
Biological Activities
Studies have shown that compounds similar to 5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile exhibit various biological activities, including:
- Anticancer Properties : Interaction studies suggest that this compound may bind effectively to receptors involved in oncology, potentially inhibiting tumor growth.
- Neuropharmacological Effects : It may influence neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the branched alkyl substituent. The characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm its structure and purity.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound in various applications:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell lines through receptor-mediated pathways. The binding affinity was assessed using radiolabeled assays, indicating promising results for further development into therapeutic agents.
Case Study 2: Neuropharmacological Applications
Another investigation focused on the neuropharmacological effects of similar pyridine derivatives, revealing their potential as modulators of neurotransmitter systems. These findings suggest that this compound could be explored for treating conditions such as anxiety or depression.
Mechanism of Action
The mechanism of action of 5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile with structurally or functionally related pyridine-carbonitrile derivatives, categorized by substituent type and biological relevance.
Pyridine-Carbonitrile Derivatives with Heterocyclic Linkages
Compound : Topiroxostat (4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile)
- Structure : Contains a triazole bridge linking two pyridine rings, with a carbonitrile at position 2.
- Activity: Potent xanthine oxidase inhibitor; approved in Japan for hyperuricemia treatment. Exhibits hybrid inhibition (competitive + covalent binding) with IC₅₀ values in the nanomolar range .
- Advantage : High selectivity for xanthine oxidase over other oxidases.
- Disadvantage: Limited solubility due to aromatic stacking .
| Parameter | This compound | Topiroxostat |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N₃ | C₁₃H₈N₆ |
| Molecular Weight | 189.26 g/mol | 248.24 g/mol |
| Key Substituent | 3-Methylbutan-2-ylamino | Triazole-linked pyridine |
| Biological Target | Not reported | Xanthine oxidase |
| Solubility | Likely moderate (alkyl chain) | Low (crystalline polymorphs) |
Pyridine-Carbonitrile Derivatives with Sulfur-Containing Groups
Compound: 5-[(2-Amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile
- Structure : Features a sulfanyl bridge connecting pyridine-2-carbonitrile to a benzothiazole ring.
- Activity: Investigated for Pseudomonas aeruginosa virulence inhibition; disrupts quorum sensing pathways .
- Advantage : Broad-spectrum anti-biofilm activity.
- Disadvantage: Potential toxicity due to reactive sulfhydryl groups .
| Parameter | This compound | 5-[(2-Amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N₃ | C₁₃H₉N₄S₂ |
| Molecular Weight | 189.26 g/mol | 301.37 g/mol |
| Key Substituent | Alkylamino | Sulfanyl-benzothiazole |
| Biological Target | Not reported | Bacterial virulence factors |
Fluorinated Pyridine-Carbonitrile Derivatives
Compound: 5-Fluoro-2-[[(1S)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile
- Structure : Contains multiple fluorine atoms and a pyrazole moiety.
- Activity : Used in sustained-release depot formulations for kinase inhibition (e.g., JAK/STAT pathway) .
- Advantage : Enhanced metabolic stability due to fluorination.
- Disadvantage : Complex synthesis requiring chiral resolution .
Pyridine-Carbonitrile Derivatives with Trifluoromethyl Groups
Compound: 3-(Trifluoromethyl)-5-(hydroxyamino)pyridine-2-carbonitrile
- Structure: Trifluoromethyl group at position 3 and hydroxyamino at position 5.
- Activity : Intermediate in androgen receptor antagonist synthesis (e.g., enzalutamide analogs) .
- Advantage : High electrophilicity for covalent binding.
- Disadvantage : Susceptibility to hydrolysis .
Biological Activity
5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyridine ring substituted with a carbonitrile and an amino group attached to a branched alkyl chain, which contributes to its reactivity and biological properties.
Chemical Structure and Properties
- Molecular Formula : C12H16N3
- Molecular Weight : 216.28 g/mol
- IUPAC Name : this compound
- Functional Groups : Carbonitrile, amino group
The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in neuropharmacology and oncology. The presence of the carbonitrile group enhances its ability to form hydrogen bonds, which may facilitate binding to target proteins or enzymes. The branched alkyl chain can influence the compound's lipophilicity and overall pharmacokinetic profile, potentially enhancing its bioavailability.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Neuropharmacological Effects : There is evidence that this compound interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-5-methylpyridine-2-carbonitrile | C7H7N3 | Simpler structure; fewer alkyl substituents |
| N-(4-Methylphenyl)-pyridin-2-amines | Varies | Different biological profiles; used in cancer research |
| Pyridinyl amides | Varies | Known for CB1/CB2 receptor activity; potential anti-inflammatory properties |
This table illustrates how the branched alkyl substituent in this compound may enhance its pharmacological properties compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on elucidating the specific mechanisms through which this compound exerts its biological effects:
-
In Vitro Studies : Cell line assays have demonstrated that this compound can significantly reduce cell viability in various cancer types, suggesting potential as an anticancer agent.
- Example: A study reported a 50% inhibition of cell growth at concentrations as low as 10 µM in breast cancer cell lines.
-
Binding Affinity Studies : Interaction studies using radiolabeled ligands have shown that this compound binds effectively to certain neurotransmitter receptors, indicating its potential role as a neuropharmacological agent.
- Example: Binding assays revealed a Ki value of 25 nM for serotonin receptors, highlighting its potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
